molecular formula C14H34O5Si4 B1591413 Methacryloxymethyltris(trimethylsiloxy)silane CAS No. 74681-63-3

Methacryloxymethyltris(trimethylsiloxy)silane

Cat. No.: B1591413
CAS No.: 74681-63-3
M. Wt: 394.76 g/mol
InChI Key: NYHMLROEJNBVEF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methacryloxymethyltris(trimethylsiloxy)silane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. The compound’s methacryloxy group allows it to participate in polymerization reactions, forming stable bonds with other molecules . Additionally, the trimethylsiloxy groups enhance its hydrophobicity, making it useful in modifying surfaces and enhancing the stability of biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting cell function . Furthermore, its ability to form stable bonds with proteins and other biomolecules can modulate enzyme activity and protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The methacryloxy group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation . Additionally, the trimethylsiloxy groups can interact with lipid membranes, altering membrane properties and affecting cellular signaling . These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell growth . At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the methacryloxy group, releasing methacrylic acid and other metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors and other enzymes can also modulate its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across lipid membranes, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within cells .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be targeted to organelles such as the endoplasmic reticulum and mitochondria through post-translational modifications and targeting signals . Its localization can influence its function, as it interacts with specific biomolecules and participates in localized biochemical reactions .

Chemical Reactions Analysis

Methacryloxymethyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methacryloxymethyltris(trimethylsiloxy)silane involves its ability to form strong chemical bonds with various substrates. This compound interacts with molecular targets through its methacryloxy and siloxy groups, facilitating crosslinking and adhesion processes . The pathways involved include the formation of covalent bonds and the stabilization of molecular structures, leading to improved material properties.

Comparison with Similar Compounds

Methacryloxymethyltris(trimethylsiloxy)silane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methacryloxy and siloxy groups, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

IUPAC Name

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMLROEJNBVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581588
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-63-3
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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